An In-depth Technical Guide to 5-(Bromomethyl)-2-chloro-4-methoxypyridine: A Versatile Building Block for Advanced Synthesis
An In-depth Technical Guide to 5-(Bromomethyl)-2-chloro-4-methoxypyridine: A Versatile Building Block for Advanced Synthesis
This technical guide provides a comprehensive overview of the chemical structure, synthesis, reactivity, and handling of 5-(bromomethyl)-2-chloro-4-methoxypyridine. This document is intended for researchers, scientists, and drug development professionals who are looking to leverage this versatile building block in their synthetic endeavors. Given the limited specific literature on this particular isomer, this guide integrates expert analysis of its predicted properties and reactivity based on well-documented analogous compounds, providing a robust framework for its application.
Structural Elucidation and Physicochemical Properties
5-(Bromomethyl)-2-chloro-4-methoxypyridine is a substituted pyridine derivative featuring a highly reactive bromomethyl group. This functional handle makes it a valuable intermediate for introducing the 2-chloro-4-methoxypyridin-5-ylmethyl moiety in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.
It is crucial to distinguish this compound from its isomer, 5-bromo-2-chloro-4-methoxypyridine, where the bromine atom is directly attached to the pyridine ring. The different placement of the bromine atom dramatically alters the molecule's reactivity and synthetic applications.
Below is a summary of the key physicochemical properties of 5-(bromomethyl)-2-chloro-4-methoxypyridine.
| Property | Value | Source |
| Molecular Formula | C₇H₇BrClNO | Calculated |
| Molecular Weight | 236.49 g/mol | Calculated |
| IUPAC Name | 5-(Bromomethyl)-2-chloro-4-methoxypyridine | - |
| CAS Number | Not available | - |
| Canonical SMILES | COC1=C(C=NC=C1CBr)Cl | - |
| InChI Key | (Predicted) | - |
| Appearance | (Predicted) Off-white to light yellow solid | Analogy to similar compounds |
Chemical Structure of 5-(Bromomethyl)-2-chloro-4-methoxypyridine
Caption: Chemical structure of 5-(Bromomethyl)-2-chloro-4-methoxypyridine.
Proposed Synthesis and Manufacturing Insights
Proposed Synthetic Pathway
The proposed two-step synthesis starts from the commercially available 2-chloro-4-hydroxy-5-methylpyridine.
Step 1: O-Methylation The precursor, 2-chloro-4-hydroxy-5-methylpyridine, is first methylated at the hydroxyl group to yield 2-chloro-4-methoxy-5-methylpyridine. This is a standard Williamson ether synthesis.
Step 2: Radical Bromination The intermediate, 2-chloro-4-methoxy-5-methylpyridine, undergoes a selective free-radical bromination at the benzylic position of the methyl group. This reaction is typically achieved using N-Bromosuccinimide (NBS) with a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions. The selectivity for the benzylic position is due to the resonance stabilization of the resulting benzylic radical intermediate.[1]
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for 5-(Bromomethyl)-2-chloro-4-methoxypyridine.
Detailed Experimental Protocol (Hypothetical)
Step 2: Synthesis of 5-(Bromomethyl)-2-chloro-4-methoxypyridine
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Reaction Setup: To a solution of 2-chloro-4-methoxy-5-methylpyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) in a round-bottom flask, add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator like AIBN (0.05 eq).
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Reaction Conditions: The reaction mixture is heated to reflux (approximately 77°C for CCl₄) and stirred under an inert atmosphere (e.g., nitrogen or argon). The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5-(bromomethyl)-2-chloro-4-methoxypyridine.
Spectroscopic Profile (Predictive Analysis)
The structural confirmation of 5-(bromomethyl)-2-chloro-4-methoxypyridine would rely on standard spectroscopic techniques. Based on the known spectral data of analogous compounds, a predicted spectroscopic profile is presented below.[2][3]
| Technique | Predicted Data |
| ¹H NMR | δ ~8.2 ppm (s, 1H, Ar-H), δ ~4.5 ppm (s, 2H, -CH₂Br), δ ~3.9 ppm (s, 3H, -OCH₃) |
| ¹³C NMR | δ ~165 ppm (C-O), δ ~150 ppm (C-Cl), δ ~148 ppm (Ar-CH), δ ~125 ppm (C-CH₂Br), δ ~110 ppm (Ar-C), δ ~56 ppm (-OCH₃), δ ~30 ppm (-CH₂Br) |
| Mass Spec (EI) | M⁺ showing characteristic isotopic pattern for Br and Cl. Fragmentation would likely involve loss of Br, CH₂Br, and OCH₃. |
Protocol for Spectroscopic Analysis
-
Sample Preparation: For NMR analysis, dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Data Acquisition: Acquire the spectrum on a 300 MHz or higher spectrometer. The chemical shifts should be referenced to the residual solvent peak.
-
¹³C NMR Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A sufficient number of scans will be required due to the low natural abundance of ¹³C.
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Mass Spectrometry: For MS analysis, a suitable ionization technique such as Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
Chemical Reactivity and Applications in Drug Discovery
The primary driver of the synthetic utility of 5-(bromomethyl)-2-chloro-4-methoxypyridine is the high reactivity of the benzylic bromide. This functional group is an excellent electrophile and readily participates in nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
The carbon atom of the bromomethyl group is highly susceptible to attack by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the facile introduction of the substituted pyridine scaffold into a target molecule. The reactivity is enhanced by the benzylic nature of the C-Br bond, which can stabilize the transition state of both SN1 and SN2 reactions.[4][5]
General Reactivity Workflow
Caption: General scheme for nucleophilic substitution reactions.
Applications in Medicinal Chemistry
Substituted pyridines are a common motif in many biologically active compounds and approved drugs. The ability of 5-(bromomethyl)-2-chloro-4-methoxypyridine to act as a versatile building block makes it a valuable tool for drug discovery programs. It can be used to synthesize libraries of compounds for screening against various biological targets. The chloro and methoxy groups on the pyridine ring can also be further functionalized in subsequent synthetic steps, adding to the molecular diversity that can be achieved.
General Experimental Protocol for Nucleophilic Substitution
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Reaction Setup: In a round-bottom flask, dissolve the nucleophile (1.0 eq) and a suitable base (e.g., potassium carbonate, 1.5 eq) in a polar aprotic solvent such as DMF or acetonitrile.
-
Reagent Addition: To this mixture, add a solution of 5-(bromomethyl)-2-chloro-4-methoxypyridine (1.1 eq) in the same solvent dropwise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 5-(bromomethyl)-2-chloro-4-methoxypyridine is not available, the hazards can be inferred from analogous compounds such as 5-(bromomethyl)-2,4-dichloropyrimidine and other brominated pyridines.[6] It should be handled as a hazardous compound.
| Hazard Category | Precautionary Measures |
| Health Hazards | Likely to be an irritant to the skin, eyes, and respiratory tract. May be harmful if swallowed or inhaled. |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated fume hood. |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention in all cases of exposure. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. |
Conclusion
5-(Bromomethyl)-2-chloro-4-methoxypyridine is a promising, albeit not widely documented, chemical intermediate with significant potential in synthetic organic chemistry. Its value lies in the reactive bromomethyl group, which serves as a versatile handle for the introduction of the substituted pyridine moiety into a wide array of molecules. This guide provides a foundational understanding of its structure, a plausible synthetic route, predicted spectroscopic properties, and likely reactivity, thereby enabling researchers to confidently incorporate this building block into their synthetic strategies for the development of novel compounds in drug discovery and other advanced applications.
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